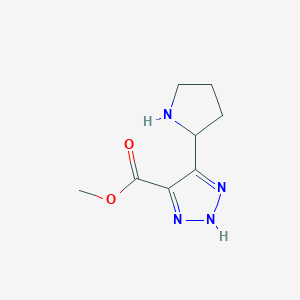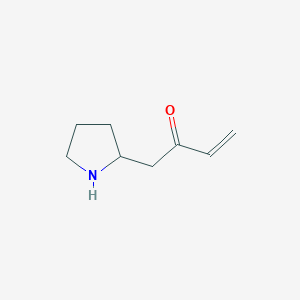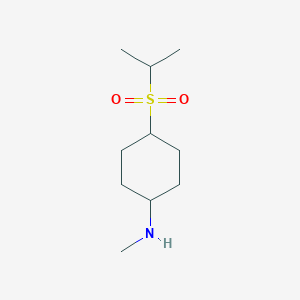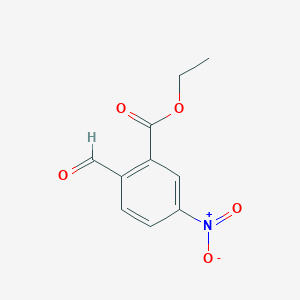
3-(Chloromethyl)-2-cyclopropyl-3-ethyloxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-2-cyclopropyl-3-ethyloxolane is an organic compound characterized by a unique structure that includes a chloromethyl group, a cyclopropyl ring, and an ethyloxolane ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-cyclopropyl-3-ethyloxolane typically involves the reaction of cyclopropyl derivatives with chloromethylating agents under controlled conditions. One common method includes the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride to facilitate the chloromethylation reaction . The reaction is carried out under acidic conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and crystallization ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-2-cyclopropyl-3-ethyloxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can be achieved using hydrogenation catalysts to convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of methyl-substituted oxolane derivatives.
Applications De Recherche Scientifique
3-(Chloromethyl)-2-cyclopropyl-3-ethyloxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-2-cyclopropyl-3-ethyloxolane involves its reactivity with various molecular targets The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new covalent bonds with biological molecules
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane: Similar structure but with a methyl group instead of an ethyl group.
3-(Chloromethyl)-2-cyclopropyl-3-propyloxolane: Similar structure but with a propyl group instead of an ethyl group.
3-(Chloromethyl)-2-cyclopropyl-3-butyloxolane: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
3-(Chloromethyl)-2-cyclopropyl-3-ethyloxolane is unique due to the presence of the ethyloxolane ring, which imparts distinct chemical properties and reactivity compared to its analogs
Propriétés
Formule moléculaire |
C10H17ClO |
|---|---|
Poids moléculaire |
188.69 g/mol |
Nom IUPAC |
3-(chloromethyl)-2-cyclopropyl-3-ethyloxolane |
InChI |
InChI=1S/C10H17ClO/c1-2-10(7-11)5-6-12-9(10)8-3-4-8/h8-9H,2-7H2,1H3 |
Clé InChI |
WZPIDLJHIDETKY-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCOC1C2CC2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



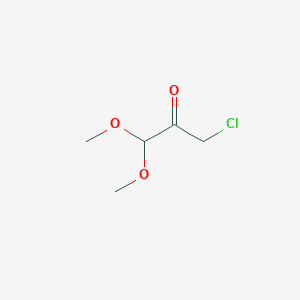
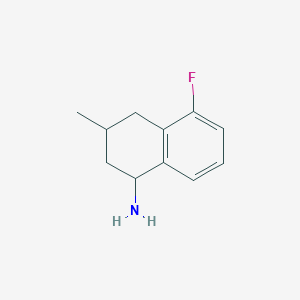
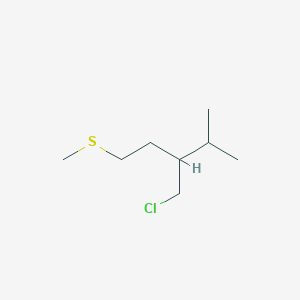
![1-[(Azetidin-2-yl)methyl]-2,3-dimethylpiperidine](/img/structure/B13178599.png)
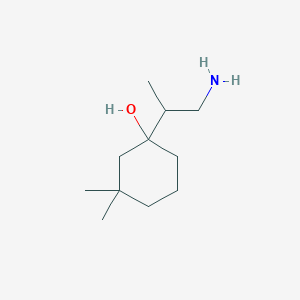
![1-[1-(Aminomethyl)cyclohexyl]cyclobutan-1-OL](/img/structure/B13178607.png)

